Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride
Description
Systematic IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride . This name reflects the compound’s core pyrazole ring system, functional groups, and substituents.
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. At position 2 of the pyrazole, a 3-fluorophenyl group is attached, while position 3 features a ketone group (oxo). Position 4 of the ring is substituted with an ethyl acetate moiety through a methylene bridge. The hydrochloride salt form arises from protonation of the pyrazole’s nitrogen, with a chloride counterion.
Structurally, the compound combines aromatic, heterocyclic, and ester functionalities. The 3-fluorophenyl group introduces electron-withdrawing characteristics, which may influence reactivity and intermolecular interactions. The ethyl acetate side chain contributes to the molecule’s lipophilicity, a critical factor in its potential applications.
CAS Registry Number and Alternative Synonyms
The Chemical Abstracts Service (CAS) registry number for this compound is 2060057-98-7 , a unique identifier that distinguishes it from structurally similar molecules. This CAS number is essential for unambiguous referencing in regulatory documents, patent filings, and scientific literature.
Alternative synonyms for the compound include:
These synonyms highlight the compound’s recognition across chemical databases and commercial platforms. Notably, minor variations in substituent positions or functional groups alter both CAS numbers and naming conventions. For example, replacing the 3-fluorophenyl group with a 2-methylphenyl group yields ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2060058-25-3), illustrating the sensitivity of registry identifiers to structural details.
Properties
Molecular Formula |
C13H14ClFN2O3 |
|---|---|
Molecular Weight |
300.71 g/mol |
IUPAC Name |
ethyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H13FN2O3.ClH/c1-2-19-12(17)6-9-8-15-16(13(9)18)11-5-3-4-10(14)7-11;/h3-5,7-8,15H,2,6H2,1H3;1H |
InChI Key |
IBCWBVCDWUBZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Molecular Weight : Halogenation (F, Cl) increases molecular weight proportionally. For example, replacing a single fluorine (10a, m/z 498.2) with two chlorines (10b, m/z 548.2) results in a 50 Da increase .
- Synthetic Efficiency : Yields remain consistently high (87.7–90.4%) regardless of substituent complexity, suggesting robust synthetic protocols for pyrazole-acetate derivatives .
Comparison with Non-Ureido Pyrazole Derivatives
- Ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (): Core Structure: Lacks the 3-fluorophenyl and hydrochloride groups. Role: Serves as a precursor or building block for synthesizing more complex derivatives like the target compound. Molecular Weight: Not explicitly stated but estimated to be ~210–230 Da (based on formula C₇H₁₀N₂O₃) .
Crystallographic and Hydrogen-Bonding Considerations
While crystallographic data for the target compound are absent in the evidence, analogous pyrazole derivatives (e.g., ) often exhibit hydrogen-bonding networks critical for crystal packing. For example:
- Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetate (): Features C–H···O and N–H···O interactions stabilizing its lattice .
- Hydrogen-Bonding Patterns : Substituents like fluorine or chlorine can alter bond angles and intermolecular interactions, as described by graph set analysis () .
Data Tables
Table 1: Comparative Analysis of Pyrazole-Acetate Derivatives
Research Findings and Implications
Synthetic Robustness : High yields (~88–90%) for analogs suggest that the target compound can be synthesized efficiently using similar methods .
Halogen Effects : Fluorine and chlorine substituents enhance molecular weight and may influence bioactivity or crystallinity, though specific data are pending .
Crystallography Tools : Programs like SHELXL () are widely used for refining such structures, emphasizing the need for high-resolution data to resolve halogen-related steric effects .
Biological Activity
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 278.28 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and an acetate moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can inhibit the proliferation of various human tumor cell lines. In one study, a series of pyrazole derivatives demonstrated GI50 values in the nanomolar to micromolar range against cancer cell lines, suggesting potent antiproliferative effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| Compound A | A549 (Lung) | 50 |
| Compound B | MCF7 (Breast) | 200 |
| Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate HCl | HeLa (Cervical) | TBD |
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. This compound may exhibit these effects through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have reported that similar compounds show significant COX inhibitory activity, leading to reduced inflammation and pain .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in related compounds has been associated with increased potency due to enhanced lipophilicity and electron-withdrawing effects. This modification often leads to improved interaction with biological targets. The SAR studies suggest that modifications on the phenyl ring and the pyrazole core can significantly influence the bioactivity of these compounds .
Case Study 1: Synthesis and Characterization
A recent study involved synthesizing various pyrazole derivatives, including this compound. The synthesis was performed using standard organic chemistry techniques, and the products were characterized using NMR and mass spectrometry. The resulting compounds were evaluated for their anticancer activity against several cell lines.
Case Study 2: Pharmacological Evaluation
In pharmacological evaluations, this compound was tested for its anti-inflammatory effects. The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent. Further studies are needed to evaluate its efficacy in vivo.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying this compound?
- Synthesis : A common approach involves coupling substituted pyrazole intermediates with ethyl acetates under basic conditions. For example, using potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (80–100°C) to promote nucleophilic substitution or condensation reactions .
- Purification : Silica gel chromatography is typically employed, with elution gradients optimized based on polarity differences between the product and byproducts. Recrystallization using ethanol/water mixtures may enhance purity for crystallographic studies .
Q. How can the structure of this compound be validated post-synthesis?
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm the presence of the 3-fluorophenyl moiety (δ ~7.0–7.5 ppm for aromatic protons) and the ester carbonyl (δ ~170 ppm in 13C NMR) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C14H14ClFN2O3) .
Q. What solvent systems are optimal for solubility studies in biological assays?
- Polar Solvents : DMSO is preferred for initial stock solutions due to high solubility of pyrazole derivatives.
- Aqueous Buffers : Dilute in PBS (pH 7.4) with <1% DMSO to minimize solvent interference. Pre-screen via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?
- Data Collection : Use high-resolution synchrotron radiation (λ < 1 Å) to improve signal-to-noise ratios for weak reflections.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions. Validate using R-factor convergence and difference Fourier maps .
Q. What hydrogen-bonding motifs are critical for stabilizing the crystal lattice?
- Graph Set Analysis : Identify motifs like R₂²(8) (e.g., N–H···O between pyrazole carbonyl and adjacent amine groups) using Mercury or CrystalExplorer.
- Thermal Motion Analysis : Compare isotropic displacement parameters (Ueq) to distinguish static vs. dynamic disorder in hydrogen-bonded networks .
Q. How to resolve contradictions between computational and experimental dipole moments?
- DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level in Gaussian. Compare calculated dipole moments with experimental values derived from SCXRD electron density maps.
- Charge Density Analysis : Use multipole refinement (e.g., via XD2006) to map electrostatic potential discrepancies .
Q. What strategies mitigate byproduct formation during esterification of the pyrazole core?
- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) to favor esterification over competing keto-enol tautomerization.
- Protecting Groups : Temporarily protect the 3-oxo group with trimethylsilyl chloride (TMSCl) to block nucleophilic attack at the carbonyl .
Q. How to design analogs with improved metabolic stability while retaining activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
